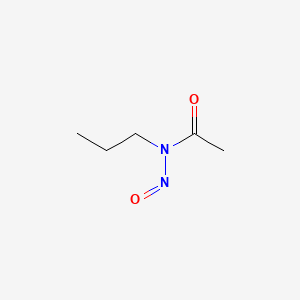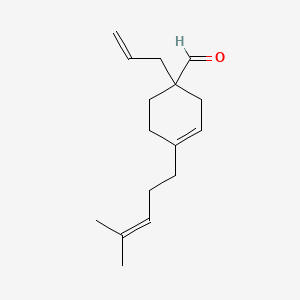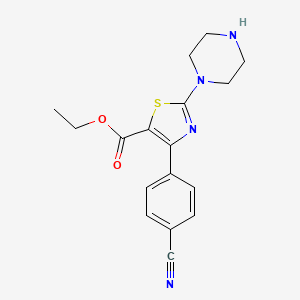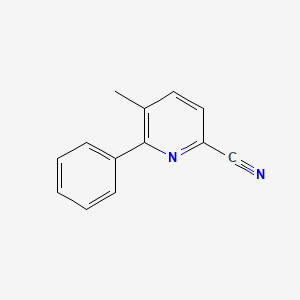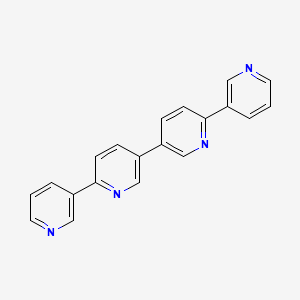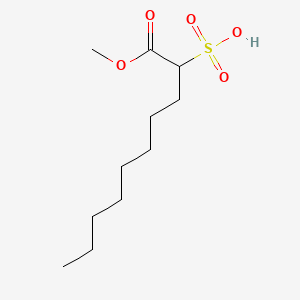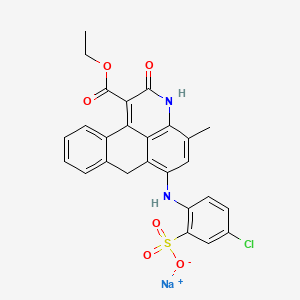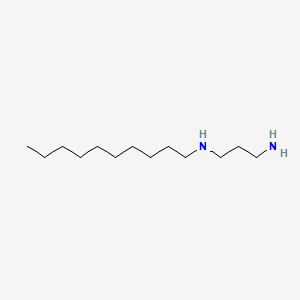
N-Decylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decylpropane-1,3-diamine is an organic compound belonging to the class of diamines. It is characterized by a decyl group attached to a propane-1,3-diamine backbone. This compound is known for its surfactant properties and is used in various industrial applications, including as a biocide and in the formulation of cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decylpropane-1,3-diamine typically involves the reaction of decylamine with 1,3-dibromopropane. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol. The reaction proceeds via nucleophilic substitution, where the amine group of decylamine attacks the bromine atom of 1,3-dibromopropane, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-Decylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines depending on the reagents used.
Scientific Research Applications
N-Decylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a biocide, inhibiting the growth of microorganisms.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of cleaning agents, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-Decylpropane-1,3-diamine primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is attributed to the amphiphilic nature of the molecule, which allows it to integrate into the lipid membrane and destabilize it .
Comparison with Similar Compounds
Similar Compounds
N-Dodecylpropane-1,3-diamine: Similar structure but with a dodecyl group instead of a decyl group.
Laurylamine dipropylenediamine: Contains a lauryl group and is used in similar applications as a biocide and surfactant.
Uniqueness
N-Decylpropane-1,3-diamine is unique due to its specific chain length, which imparts distinct physicochemical properties. The decyl group provides an optimal balance between hydrophobicity and hydrophilicity, making it effective in disrupting microbial membranes while maintaining solubility in aqueous solutions .
Properties
CAS No. |
5538-99-8 |
|---|---|
Molecular Formula |
C13H30N2 |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
N'-decylpropane-1,3-diamine |
InChI |
InChI=1S/C13H30N2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h15H,2-14H2,1H3 |
InChI Key |
FHKWCXVXPHXBAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)

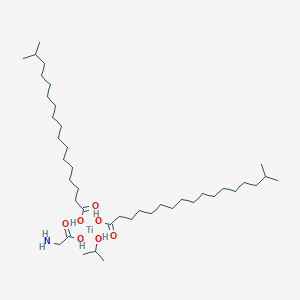
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
